Cas no 1183476-16-5 (2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido)

2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido 化学的及び物理的性質
名前と識別子
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- 2-Hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido
- 1H-Pyrazole-4-sulfonamide, N-(2-hydroxyethyl)-
- 2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido
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- インチ: 1S/C5H9N3O3S/c9-2-1-8-12(10,11)5-3-6-7-4-5/h3-4,8-9H,1-2H2,(H,6,7)
- InChIKey: HIKCBSBQOXDRJK-UHFFFAOYSA-N
- SMILES: N1C=C(S(NCCO)(=O)=O)C=N1
2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-110190-0.05g |
2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido |
1183476-16-5 | 95% | 0.05g |
$205.0 | 2023-10-27 | |
Enamine | EN300-110190-5.0g |
2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido |
1183476-16-5 | 95% | 5.0g |
$2566.0 | 2023-07-06 | |
Enamine | EN300-110190-0.1g |
2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido |
1183476-16-5 | 95% | 0.1g |
$306.0 | 2023-10-27 | |
Aaron | AR01A17R-50mg |
2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido |
1183476-16-5 | 95% | 50mg |
$307.00 | 2025-02-08 | |
A2B Chem LLC | AV46651-250mg |
2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido |
1183476-16-5 | 95% | 250mg |
$497.00 | 2024-04-20 | |
Aaron | AR01A17R-500mg |
2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido |
1183476-16-5 | 95% | 500mg |
$976.00 | 2025-02-08 | |
Aaron | AR01A17R-5g |
2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido |
1183476-16-5 | 95% | 5g |
$3554.00 | 2023-12-16 | |
1PlusChem | 1P01A0ZF-500mg |
2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido |
1183476-16-5 | 95% | 500mg |
$916.00 | 2023-12-26 | |
1PlusChem | 1P01A0ZF-50mg |
2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido |
1183476-16-5 | 95% | 50mg |
$306.00 | 2023-12-26 | |
Aaron | AR01A17R-1g |
2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido |
1183476-16-5 | 95% | 1g |
$1241.00 | 2025-02-08 |
2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamidoに関する追加情報
Introduction to 2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido (CAS No. 1183476-16-5)
2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido (CAS No. 1183476-16-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, biological activities, and recent research advancements of 2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido.
Chemical Structure and Properties
The molecular formula of 2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido is C9H12N4O3S, with a molecular weight of approximately 240.27 g/mol. The compound features a pyrazole ring and a sulfonamide group, which are key functional groups contributing to its biological activity. The presence of the hydroxyl group adds polarity and enhances solubility, making it suitable for various pharmaceutical formulations.
The sulfonamide moiety is well-known for its broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The pyrazole ring, on the other hand, is often associated with anti-inflammatory and analgesic effects. The combination of these functional groups in 2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido suggests a multifaceted mechanism of action that could be beneficial in treating a range of diseases.
Biological Activities and Mechanisms of Action
Recent studies have highlighted the diverse biological activities of 2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This inhibition is believed to be mediated through the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which play a crucial role in inflammation.
Additionally, 2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido has demonstrated promising antiproliferative effects against various cancer cell lines. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound can induce apoptosis in human breast cancer cells by activating caspase-dependent pathways. The selective cytotoxicity observed in cancer cells suggests that 2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido could be a potential lead compound for developing new anticancer drugs.
Clinical Applications and Future Prospects
The potential clinical applications of 2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido are vast and varied. Its anti-inflammatory properties make it a promising candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preclinical studies have shown that this compound can significantly reduce inflammation and improve disease symptoms in animal models.
In the realm of oncology, 2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido has shown promise as an adjuvant therapy for enhancing the efficacy of existing cancer treatments. Its ability to induce apoptosis and inhibit cell proliferation could complement conventional chemotherapy and radiation therapy, potentially leading to improved patient outcomes.
Conclusion
In conclusion, 2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido (CAS No. 1183476-16-5) is a multifunctional compound with significant potential in both anti-inflammatory and anticancer applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action, the future prospects for this compound are indeed promising.
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